molecular formula C16H27BN2O2 B6337750 2-(Neopentylamino)pyridine-4-boronic acid pinacol ester CAS No. 2096329-89-2

2-(Neopentylamino)pyridine-4-boronic acid pinacol ester

Cat. No.: B6337750
CAS No.: 2096329-89-2
M. Wt: 290.2 g/mol
InChI Key: ACQPHXBKCCSHKC-UHFFFAOYSA-N
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Description

2-(Neopentylamino)pyridine-4-boronic acid pinacol ester is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Neopentylamino)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(Neopentylamino)pyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating a range of chemical transformations. In biological systems, it may target specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Neopentylamino)pyridine-4-boronic acid pinacol ester is unique due to its neopentylamino group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective .

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN2O2/c1-14(2,3)11-19-13-10-12(8-9-18-13)17-20-15(4,5)16(6,7)21-17/h8-10H,11H2,1-7H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQPHXBKCCSHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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